Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate
Description
Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyridine core linked via a methylene-carbamoyl bridge to a benzoate ester group. The pyrazolo[1,5-a]pyridine scaffold is structurally analogous to purines, enabling interactions with ATP-binding pockets in enzymes such as Bcr-Abl, a target in chronic myelogenous leukemia (CML) therapy. The benzoate ester moiety enhances metabolic stability and modulates solubility, critical for oral bioavailability .
Properties
IUPAC Name |
methyl 4-(pyrazolo[1,5-a]pyridin-3-ylmethylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-17(22)13-7-5-12(6-8-13)16(21)18-10-14-11-19-20-9-3-2-4-15(14)20/h2-9,11H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDBSZSSQOLPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as pyridine derivatives, under specific conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate or carbamoyl chloride derivative.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or halides, and leaving groups like tosylates or mesylates.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, amines, or alkanes.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding. Medicine: Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate has potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogs of methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate, highlighting key differences in substituents and biological relevance:
Pharmacokinetic and Functional Comparisons
- Core Heterocycle Impact: Pyrazolo[1,5-a]pyridine (target compound) vs. pyrazolo[1,5-a]pyrimidine (GZD856): The pyrimidine ring in GZD856 enhances π-π stacking with kinase active sites, contributing to its potent Bcr-AblT315I inhibition (IC₅₀ = 2.3 nM) . In contrast, the pyridine core in the target compound may reduce ATP-binding affinity but improve metabolic stability. The benzoate ester in the target compound vs.
Substituent Effects :
- The trifluoromethyl group in GZD856 increases lipophilicity (logP = 3.8), aiding blood-brain barrier penetration . The target compound lacks such groups, suggesting lower tissue penetration.
- The 4-methylpiperazine moiety in GZD856 improves solubility and mitigates efflux pump resistance, a common issue in CML therapy .
Biological Activity
Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as pyrazolo[1,5-a]pyridines. The synthesis typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with benzoic acid derivatives, utilizing various coupling strategies. For instance, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that pyrazolo derivatives exhibit notable antimicrobial properties. Pyrazolo[1,5-a]pyridines have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (M.tb), by inhibiting mycobacterial ATP synthase . The specific compound may also share similar mechanisms due to structural similarities with other active analogs.
Antitumor Activity
Pyrazolo compounds have been investigated for their antitumor properties. They act as inhibitors of thymidine phosphorylase (TP), an enzyme crucial for tumor growth and metastasis . In vitro studies have demonstrated that derivatives with specific substituents can enhance cytotoxic effects against cancer cell lines.
Neuroprotective Effects
The potential neuroprotective effects of pyrazolo compounds have been explored in the context of central nervous system disorders. Certain derivatives have shown promise in alleviating symptoms associated with conditions such as Alzheimer's disease and schizophrenia . The ability to cross the blood-brain barrier is crucial for these applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly influence the potency of pyrazolo derivatives.
- Linker Variability : Modifications in the linker between the pyrazole and benzoate moieties can affect binding affinity and selectivity towards biological targets.
Table 1 summarizes various pyrazolo derivatives and their reported biological activities:
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 0.5 | |
| Compound B | Antitumor | 2.0 | |
| Compound C | Neuroprotective | 1.5 |
Case Studies
Several case studies highlight the efficacy of pyrazolo compounds:
- Inhibition of Mycobacterial Growth : A study demonstrated that specific pyrazolo derivatives inhibited M.tb growth effectively, with some compounds showing low toxicity towards human cells .
- Antitumor Efficacy : Another investigation focused on a series of pyrazolo[1,5-a]pyridines that exhibited significant cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications to enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
